molecular formula C10H10O5 B13581707 Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

Cat. No.: B13581707
M. Wt: 210.18 g/mol
InChI Key: HKICUATVGXQIAI-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of bases like sodium hydride .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of silver-catalyzed reactions of alk-1-ynyl-oxiranes in the presence of acids and methanol has been reported to produce furans efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. The furan ring can participate in electron-donating and electron-withdrawing interactions, influencing biological pathways. For instance, it can inhibit specific enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and potential biological activities. Unlike simpler furans, its additional functional groups allow for more diverse chemical transformations and applications .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

InChI

InChI=1S/C10H10O5/c1-6(9(12)10(13)14-2)8(11)7-4-3-5-15-7/h3-6H,1-2H3

InChI Key

HKICUATVGXQIAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CO1)C(=O)C(=O)OC

Origin of Product

United States

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